Check Availability & Pricing

A Comprehensive Technical Guide to 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chloropropene	
Cat. No.:	B1346963	Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at **2-Chloropropene**, also known by several alternative names, offering key technical data, experimental protocols, and safety information.

Synonyms and Alternative Names

2-Chloropropene is an organochlorine compound with the chemical formula C₃H₅Cl.[1][2][3] It is systematically named 2-chloroprop-1-ene according to IUPAC nomenclature. Commonly encountered synonyms and alternative names in literature and chemical databases include:

- 2-Chloro-1-propene[4][5]
- Isopropenyl chloride[5]
- β-Chloropropylene[5]
- 1-Methylvinyl chloride[1]
- 2-Chloropropylene[6]

Chemical and Physical Properties

2-Chloropropene is a colorless, volatile liquid with a pungent odor.[1][5][7] It is less dense than and insoluble in water, but soluble in organic solvents such as ether, acetone, benzene, and

chloroform.[8] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C₃H₅Cl	[1][2][3]
Molecular Weight	76.52 g/mol	[1][2][3]
CAS Number	557-98-2	[6]
Boiling Point	22.6 °C	[6][8]
Melting Point	-137.4 °C	[6][8]
Density	0.9017 g/mL at 20 °C	[6][8]
Flash Point	-20 °C	[2][3]
Refractive Index	1.3973 at 20 °C	[8]
Vapor Pressure	828 mmHg at 25°C	[2][3]
Vapor Density	2.63 (Air = 1)	[8]

Synthesis of 2-Chloropropene

Several methods for the synthesis of **2-chloropropene** have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Dehydrohalogenation of 1,2-Dichloropropane

An early and common laboratory-scale synthesis involves the dehydrohalogenation of 1,2-dichloropropane.[6] This elimination reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide.

Experimental Protocol:

• A solution of 1,2-dichloropropane in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

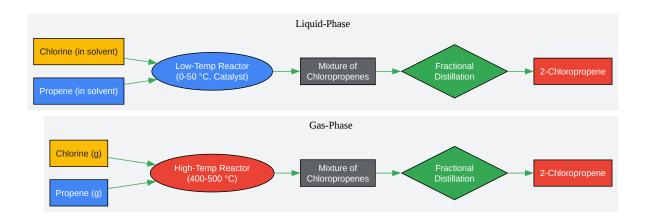
- A solution of potassium hydroxide in ethanol is added dropwise to the 1,2-dichloropropane solution with stirring.
- The reaction mixture is heated to reflux for a specified period to drive the elimination reaction to completion.
- After cooling, the mixture is filtered to remove the precipitated potassium chloride.
- The filtrate, containing **2-chloropropene** and other byproducts like **1-chloropropene**, is subjected to fractional distillation to isolate the pure **2-chloropropene**.[8]

Caption: Dehydrohalogenation of 1,2-Dichloropropane.

Chlorination of Propene

Industrial production of **2-chloropropene** can be achieved through the high-temperature chlorination of propene.[1] This process typically yields a mixture of chlorinated propenes, including **1-chloropropene**, **3-chloropropene**, and **2-chloropropene**, which are then separated by fractional distillation.[1]

Experimental Protocol (Gas-Phase):


- Propene and chlorine gas are mixed in a high-temperature reactor, typically between 400-500 °C.[1]
- The reaction produces a mixture of chlorinated propenes.
- The product mixture is cooled and then separated by fractional distillation to isolate 2chloropropene.[1]

Experimental Protocol (Liquid-Phase):

- Propene and chlorine are dissolved in an inert solvent like carbon tetrachloride.
- A catalyst, such as ferric chloride, is added.
- The reaction is carried out at a lower temperature (e.g., 0-50 °C) compared to the gas-phase process.[1]

 The resulting product mixture, which is rich in 2-chloropropene, is then purified by distillation.[1]

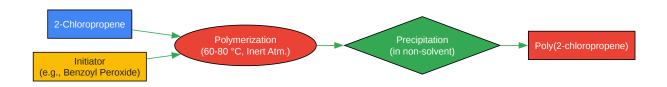
Click to download full resolution via product page

Caption: Chlorination of Propene Synthesis Pathways.

Key Reactions of 2-Chloropropene

The presence of a double bond and a chlorine atom on the same carbon makes **2-chloropropene** a versatile reagent in organic synthesis.

Polymerization


2-Chloropropene can undergo free-radical polymerization to form poly(**2-chloropropene**).[9] This polymer has potential applications in adhesives, coatings, and sealants due to its chemical resistance and flexibility.[9]

Experimental Protocol for Free-Radical Polymerization:

• **2-Chloropropene** (monomer) is placed in a reaction vessel.

- A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added.[9]
- The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 60-80 °C to initiate polymerization.[9]
- The reaction is allowed to proceed for a set time, after which the polymer is isolated by precipitation in a non-solvent (e.g., methanol).
- The precipitated poly(**2-chloropropene**) is then filtered, washed, and dried.

Click to download full resolution via product page

Caption: Free-Radical Polymerization of **2-Chloropropene**.

Applications in Organic Synthesis

2-Chloropropene serves as a valuable intermediate in the synthesis of various organic compounds.[8] It is a precursor for the production of epichlorohydrin, which is used in the manufacturing of epoxy resins.[1] It is also utilized in the synthesis of allyl alcohol and other allyl derivatives.[1]

Safety and Handling

2-Chloropropene is a highly flammable liquid and vapor and should be handled with extreme care in a well-ventilated area, away from heat, sparks, and open flames.[4][10] It is irritating to the eyes, skin, and respiratory system.[10]

Recommended Handling Procedures:

Work in a chemical fume hood.[11]

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves, and a lab coat.[10]
- Ground and bond containers when transferring the material to prevent static discharge.[10]
- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10]
- In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[10]
 Water spray may be ineffective but can be used to cool fire-exposed containers.[10]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Chloropropene: Chemical Properties, Uses, and Manufacturing Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. 2-chloropropene [chembk.com]
- 3. Cas 557-98-2,2-Chloropropene | lookchem [lookchem.com]

- 4. 2-Chloropropene | 557-98-2 [chemicalbook.com]
- 5. What is 2-chloropropene? Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. 2-CHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2-Chloro-1-propene | C3H5Cl | CID 11203 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists
 Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. nj.gov [nj.gov]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346963#synonyms-and-alternative-names-for-2-chloropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com